4-ethoxy-3-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide
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Description
4-ethoxy-3-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide is a useful research compound. Its molecular formula is C18H20FN3O4S and its molecular weight is 393.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Activity
A study focused on the synthesis, in silico, and in vitro analysis of the metabolic stability and pathways of a closely related thioether compound, demonstrating its stability in human liver microsomes. This research is critical for understanding interspecies differences in the metabolism of serotonin and dopamine receptor ligands (Kubowicz-Kwaoeny et al., 2019).
Anticancer and Antimicrobial Applications
Another investigation presented the synthesis of benzene sulfonamide pyrazole oxadiazole derivatives, assessing their potential as antimicrobial and antitubercular agents. Molecular docking studies were conducted to explore their mode of inhibition against Mycobacterium tuberculosis, showcasing their significant antibacterial activity (Shingare et al., 2022).
Enzyme Inhibition for Therapeutic Targets
Research on polymethoxylated-pyrazoline benzene sulfonamides explored their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes. These compounds showed promising tumor selectivity and superior enzyme inhibitory activity, suggesting potential for therapeutic development (Kucukoglu et al., 2016).
Fluorescence and Structural Analysis
A study on Co(II) complexes of a similar sulfonamide compound highlighted their fluorescence properties and anticancer activity, further emphasizing the utility of such compounds in developing novel therapeutic agents (Vellaiswamy & Ramaswamy, 2017).
Drug Development and Quantitative Analysis
Additionally, research was conducted on the synthesis and quantitation of a genotoxic impurity related to a benzene sulfonamide derivative in Escitalopram Oxalate, demonstrating the importance of precise analytical methods in drug development (Katta et al., 2017).
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4S/c1-2-26-17-6-5-15(9-16(17)19)27(24,25)21-11-13-8-14(12-20-10-13)22-7-3-4-18(22)23/h5-6,8-10,12,21H,2-4,7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHLRNXHFWRCBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)N3CCCC3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.